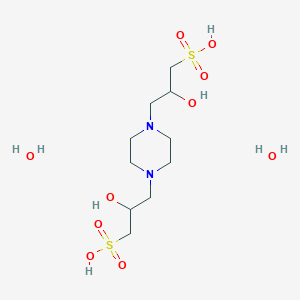

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is a zwitterionic buffer commonly used in biochemical and molecular biology research. This compound is known for its ability to maintain stable pH levels in various experimental conditions, making it an essential component in many laboratory protocols.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate typically involves the reaction of piperazine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate form. The reaction conditions often include maintaining a specific temperature and pH to ensure the complete formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the dihydrate form.

Analyse Des Réactions Chimiques

Types of Reactions

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include an aqueous medium and a controlled pH.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in an acidic or neutral medium.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Applications De Recherche Scientifique

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.

Biology: The compound is employed in cell culture media and enzyme assays to provide a stable pH environment.

Medicine: It is used in diagnostic assays and as a component in pharmaceutical formulations.

Industry: The compound finds applications in the manufacturing of biochemical reagents and as a stabilizer in various industrial processes.

Mécanisme D'action

The buffering action of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is due to its ability to donate and accept protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions in the solution, either absorbing excess hydrogen ions in acidic conditions or releasing hydrogen ions in basic conditions. This proton exchange mechanism helps in stabilizing the pH of the solution.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biochemical research.

2-(N-Morpholino)ethanesulfonic acid (MES): Commonly used in biological and biochemical research.

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Known for its buffering capacity in cell culture media.

Uniqueness

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is unique due to its zwitterionic nature, which provides excellent buffering capacity over a wide pH range. Unlike some other buffers, it does not interfere with biochemical reactions or enzyme activities, making it highly suitable for sensitive experimental conditions.

Activité Biologique

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate, commonly referred to as POPSO (Piperazine-N,N'-bis(2-hydroxypropane-sulfonic acid)), is a chemical compound characterized by its buffering capacity and biological applications. Its molecular formula is C10H22N2O8S2 with a molecular weight of approximately 406.38 g/mol. This compound is primarily utilized in biochemical research and pharmaceutical formulations due to its ability to maintain pH stability in various biological systems.

- Molecular Formula : C10H22N2O8S2

- Molecular Weight : 406.38 g/mol

- CAS Number : 108321-07-9

- Synonyms : Disodium 2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate

1. Buffering Agent

POPSO is widely recognized for its role as a biological buffer. It helps maintain the pH in biochemical assays and cell culture systems, which is crucial for the stability and activity of enzymes and other biomolecules. The buffering capacity of POPSO is particularly beneficial in experiments that require precise pH control.

2. Pharmaceutical Formulations

In drug development, POPSO enhances the solubility and stability of active pharmaceutical ingredients (APIs). Its ability to maintain a stable pH environment contributes to the effectiveness of medications, especially those that are sensitive to pH fluctuations.

3. Analytical Chemistry

POPSO is employed as a buffering agent in chromatographic techniques, improving the separation and analysis of complex mixtures. This application is vital for obtaining accurate results in various analytical procedures.

4. Cosmetic Products

In the cosmetic industry, POPSO serves as a pH stabilizer in skincare formulations, ensuring product efficacy and compatibility with skin physiology.

Case Study 1: Enzyme Activity Stabilization

A study investigated the effects of various buffers on enzyme activity, demonstrating that POPSO provided superior stability for enzymes involved in metabolic pathways compared to traditional buffers like phosphate or Tris. The results indicated that enzymes maintained their activity over extended periods when POPSO was used as the buffering agent .

Case Study 2: Drug Formulation Development

Research focused on formulating a new anti-cancer drug using POPSO demonstrated enhanced solubility and bioavailability of the drug compound when incorporated with this buffer. The study reported improved pharmacokinetic profiles in animal models, suggesting that POPSO plays a critical role in enhancing therapeutic efficacy .

Comparative Analysis of Buffering Agents

| Buffer Type | pH Range | Stability | Application Areas |

|---|---|---|---|

| POPSO | 6.5 - 8.0 | High | Biochemical assays, pharmaceuticals |

| Phosphate Buffer | 6.0 - 7.5 | Moderate | Molecular biology, cell culture |

| Tris Buffer | 7.0 - 9.0 | Moderate | General laboratory use |

Propriétés

IUPAC Name |

2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O8S2.2H2O/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSOJBZKKTTWHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594852 |

Source

|

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918131-36-9 |

Source

|

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.